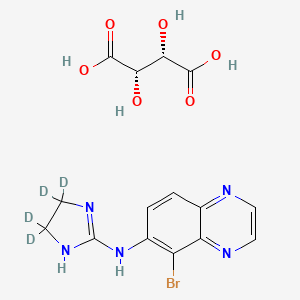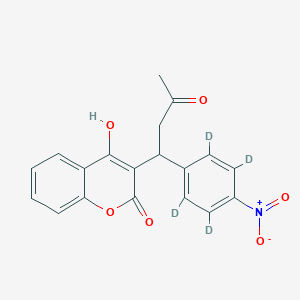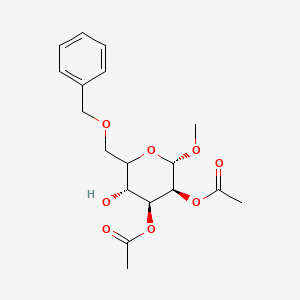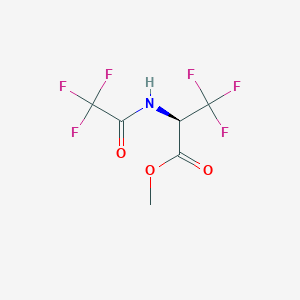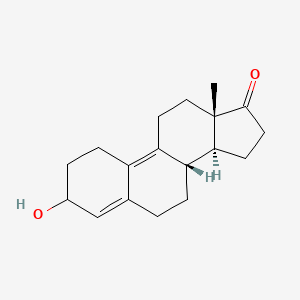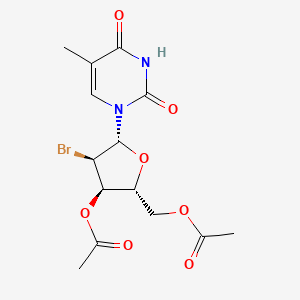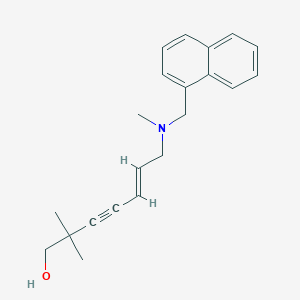
Hydroxyterbinafine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Terbinafine is a derivative of Terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections of the skin and nails, such as athlete’s foot, jock itch, and ringworm. Hydroxy Terbinafine retains the antifungal properties of its parent compound while potentially offering improved solubility and bioavailability.
Applications De Recherche Scientifique
Hydroxy Terbinafine has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its antifungal activity against various fungal strains.
Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Hydroxy Terbinafine primarily targets the fungal squalene monooxygenase , an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Hydroxy Terbinafine interacts with its target, the fungal squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, treated fungi accumulate squalene while becoming deficient in ergosterol .
Analyse Biochimique
Biochemical Properties
Hydroxy Terbinafine, like Terbinafine, is believed to inhibit the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .
Cellular Effects
Hydroxy Terbinafine has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to dramatically suppress the proliferation of hepatocellular carcinoma cells . In addition, it has been shown to have fungicidal efficacy against prevalent plant pathogens .
Molecular Mechanism
The molecular mechanism of Hydroxy Terbinafine involves the inhibition of the enzyme squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydroxy Terbinafine has been shown to have a rapid onset of action, with effects observable within the first week of administration . The effects of Hydroxy Terbinafine can persist for prolonged periods (weeks to months) after administration of the last dose .
Dosage Effects in Animal Models
In animal models, the effects of Hydroxy Terbinafine have been shown to vary with different dosages. For instance, in horses, dogs, and cats, Hydroxy Terbinafine reaches a maximum plasma concentration within 2-6 hours of oral administration, with a plasma half-life between 8-9 hours .
Metabolic Pathways
Hydroxy Terbinafine is one of the major metabolites of Terbinafine, which is extensively metabolized in humans. The metabolic pathways of Terbinafine include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation .
Transport and Distribution
Hydroxy Terbinafine, like Terbinafine, is well absorbed after oral administration and tends to accumulate in skin, nails, and fatty tissues . High concentrations of Hydroxy Terbinafine occur in the stratum corneum, sebum, and hair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine typically involves the hydroxylation of Terbinafine. One common method is the reaction of Terbinafine with a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of Hydroxy Terbinafine may involve a multi-step process starting from the synthesis of Terbinafine. The hydroxylation step is optimized for large-scale production by using continuous flow reactors to ensure consistent product quality and yield. The process also includes purification steps such as crystallization and filtration to obtain high-purity Hydroxy Terbinafine.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Terbinafine undergoes various chemical reactions, including:
Oxidation: Hydroxy Terbinafine can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert Hydroxy Terbinafine back to Terbinafine.
Substitution: Hydroxy Terbinafine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of Terbinafine.
Substitution: Formation of various substituted derivatives of Terbinafine.
Comparaison Avec Des Composés Similaires
Terbinafine: The parent compound with similar antifungal properties.
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine: A benzylamine antifungal agent with a broader spectrum of activity.
Uniqueness: Hydroxy Terbinafine stands out due to its potential improved solubility and bioavailability compared to Terbinafine. This can lead to better therapeutic outcomes and reduced dosing frequency. Additionally, its hydroxyl group allows for further chemical modifications, making it a versatile compound for developing new antifungal agents.
Propriétés
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
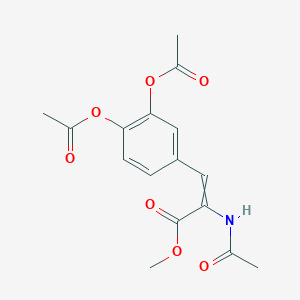
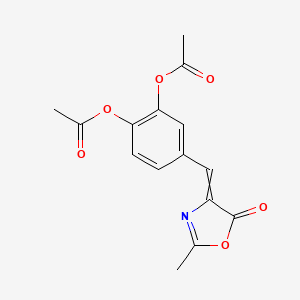
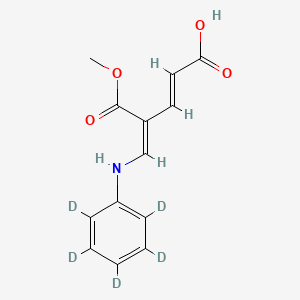
![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)

